molecular formula C9H14ClFN2 B1379223 N-(3-aminopropyl)-3-fluoroaniline hydrochloride CAS No. 1461705-46-3

N-(3-aminopropyl)-3-fluoroaniline hydrochloride

Cat. No. B1379223
CAS RN: 1461705-46-3
M. Wt: 204.67 g/mol
InChI Key: DWSYRZKKFVRWEN-UHFFFAOYSA-N
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Description

“N-(3-Aminopropyl)methacrylamide hydrochloride” is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .


Synthesis Analysis

This compound can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . Another method involves the surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride .


Molecular Structure Analysis

The molecular formula of “N-(3-Aminopropyl)methacrylamide hydrochloride” is C7H15ClN2O . The InChI string is InChI=1S/C7H14N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h1,3-5,8H2,2H3,(H,9,10);1H .


Chemical Reactions Analysis

The primary amine groups in “N-(3-Aminopropyl)methacrylamide hydrochloride” can be used for post-polymerization modification . The compound can also be used in the preparation of microgels functionalized with primary amines .


Physical And Chemical Properties Analysis

The molecular weight of “N-(3-Aminopropyl)methacrylamide hydrochloride” is 178.66 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Fluorinated Compounds in Drug Development

Fluorinated compounds, such as fluoroquinolones, have been extensively researched for their potent antibacterial properties. The introduction of fluorine atoms into pharmaceuticals can significantly alter their biological activity, leading to enhanced efficacy and stability. For example, fluoroquinolones represent a class of antibacterial agents derived from nalidixic acid, demonstrating broad-spectrum activity against various pathogens. The incorporation of fluorine into these molecules has been a key factor in their success as therapeutic agents (Adilson D da Silva et al., 2003).

Fluorophores in Molecular Imaging

Fluorophores, which may include fluoroaniline derivatives, play a critical role in molecular imaging, particularly in cancer diagnosis. The fluorescence properties of these compounds enable real-time detection of cancerous cells using non-invasive techniques. Although some fluorophores exhibit toxicity, the concentrations used in imaging are generally well below toxic levels, making them safe for clinical applications (Raphael E. Alford et al., 2009).

Radioactive Fluorinated Compounds in PET Imaging

Radioactive fluorinated compounds, such as anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid, are utilized in positron emission tomography (PET) for diagnosing recurrent prostate carcinoma. These compounds, owing to their fluorine content, offer high sensitivity and specificity in imaging applications, assisting in the non-invasive diagnosis and monitoring of cancer recurrence (Jingyun Ren et al., 2016).

Fluorine in Protein Design

The unique physicochemical properties of fluorine have been exploited in protein design to enhance stability and biological activity. Highly fluorinated analogs of amino acids, when incorporated into proteins, can significantly improve their resistance to chemical and thermal denaturation while maintaining their functional integrity. This approach has broad implications for developing proteins with novel properties and enhanced performance (B. Buer & E. Marsh, 2012).

Mechanism of Action

While the specific mechanism of action for “N-(3-aminopropyl)-3-fluoroaniline hydrochloride” is not available, similar compounds like “N-(3-Aminopropyl)methacrylamide hydrochloride” have been used extensively in the field of drug delivery, biosensors, tissue regeneration, and chemical separations .

Safety and Hazards

While specific safety and hazard information for “N-(3-aminopropyl)-3-fluoroaniline hydrochloride” is not available, it’s always recommended to handle chemicals with care, avoid contact with skin and eyes, and not to eat, drink, or smoke when using the product .

properties

IUPAC Name

N'-(3-fluorophenyl)propane-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2.ClH/c10-8-3-1-4-9(7-8)12-6-2-5-11;/h1,3-4,7,12H,2,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSYRZKKFVRWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461705-46-3
Record name N-(3-aminopropyl)-3-fluoroaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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